molecular formula C17H30N4O2S2 B2795114 1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}-4-(thiolan-3-yl)-1,4-diazepane CAS No. 2320380-32-1

1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}-4-(thiolan-3-yl)-1,4-diazepane

Cat. No.: B2795114
CAS No.: 2320380-32-1
M. Wt: 386.57
InChI Key: OHQGBDVGDVJVFF-UHFFFAOYSA-N
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Description

4-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-3-carboxamide is a pyrazole-based compound characterized by a difluoroethyl group at the 1-position, an ethyl-substituted carboxamide at the 3-position, and an amino group at the 4-position.

Properties

IUPAC Name

1-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N4O2S2/c1-13(2)21-15(4)17(14(3)18-21)25(22,23)20-8-5-7-19(9-10-20)16-6-11-24-12-16/h13,16H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQGBDVGDVJVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N2CCCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}-4-(thiolan-3-yl)-1,4-diazepane is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound includes a pyrazole ring, a sulfonyl group, and a diazepane framework. Its unique combination of functional groups positions it as a candidate for various pharmacological applications.

Molecular Formula: C₁₃H₁₈N₄O₂S
Molecular Weight: 286.37 g/mol

Research indicates that compounds with similar structures to this compound may interact with various biological targets, including:

  • Serotonin Receptors: Pyrazole derivatives are known to modulate serotonin receptors (5-HT2A), which play a crucial role in mood regulation and are implicated in neuropsychiatric disorders.
  • Cyclooxygenase Inhibition: Similar sulfonamide-containing compounds have shown efficacy in inhibiting cyclooxygenase enzymes (COX), particularly COX-2, which is involved in inflammatory processes .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been highlighted in studies focusing on its inhibitory effects against different bacterial strains. For instance, related compounds have demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis while exhibiting weaker effects against other strains .

Study 1: Serotonin Receptor Modulation

A study evaluated the interaction of pyrazole derivatives with serotonin receptors, demonstrating that modifications in the structure could enhance binding affinity and selectivity. The findings suggest that the incorporation of the sulfonyl group may improve pharmacological profiles for treating mood disorders.

Study 2: Anti-inflammatory Properties

In vitro studies on related compounds indicated significant inhibition of COX enzymes. The structure-activity relationship (SAR) analysis revealed that the presence of the pyrazole moiety is critical for anti-inflammatory activity, making it a promising scaffold for drug development targeting inflammatory diseases .

Study 3: Antibacterial Screening

A series of synthesized compounds bearing similar structural features were tested for antibacterial activity. The results showed that certain derivatives exhibited strong inhibitory effects against pathogenic bacteria, suggesting potential therapeutic applications in treating bacterial infections .

Comparative Analysis of Similar Compounds

Compound NameStructureNotable Activity
Methyl 2-{[3-(3-methylpyrazol-4-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazoleStructureAntidepressant activity
Pyrazole-based serotonin receptor modulatorsStructureTargeting mood disorders
Sulfonamide derivatives (e.g., celecoxib)StructureCOX inhibition

Comparison with Similar Compounds

Table 1: Key Properties of 4-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-3-carboxamide and Analogues

Compound Name Molecular Formula Molecular Weight Substituents Key Properties References
4-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-3-carboxamide C₈H₁₁F₂N₄O (inferred) ~217.20 (calculated) 1: 2,2-difluoroethyl; 3: N-ethyl carboxamide; 4: amino High fluorophilicity; potential metabolic stability
4-Amino-N-(2-furylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide C₁₁H₁₁F₃N₄O₂ 288.23 1: 2,2,2-trifluoroethyl; 3: N-(2-furylmethyl) carboxamide Density: 1.53 g/cm³; pKa: 13.23; Boiling point: 463.4°C
4-Amino-1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-5-carboxamide C₁₄H₂₁N₇O 311.37 1: ethyl; 5: N-[3-(3-methylpyrazolyl)propyl] carboxamide Increased steric bulk due to branched substituent
1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid C₆H₅F₂N₃O₄ 221.12 1: 2,2-difluoroethyl; 3: carboxylic acid; 4: nitro Higher polarity due to nitro and carboxylic acid groups

Key Observations:

  • Fluorine Substitution : The trifluoroethyl group in increases molecular weight and lipophilicity compared to the difluoroethyl group in the target compound. This may enhance blood-brain barrier penetration but reduce solubility.
  • Functional Group Impact : The nitro and carboxylic acid groups in introduce higher polarity, making it less suitable for hydrophobic target binding compared to the carboxamide in the target compound.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}-4-(thiolan-3-yl)-1,4-diazepane?

  • Methodological Answer : The synthesis involves sequential functionalization of the diazepane core.

Oxazole/Sulfonyl Introduction : The 3,5-dimethylpyrazole sulfonyl group is introduced via sulfonylation of a diazepane precursor using sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, triethylamine as base) .

Thiolan-3-yl Attachment : Thiolan-3-yl (tetrahydrothiophene) is incorporated via nucleophilic substitution or coupling reactions, often requiring catalysts like Pd or Cu for regioselectivity .

Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization (e.g., 2-propanol) are critical for isolating high-purity products .

Q. How can the molecular structure and purity of this compound be validated experimentally?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substituent integration and spatial arrangement (e.g., pyrazole methyl groups at δ ~2.1–2.3 ppm, diazepane protons at δ ~3.1–3.8 ppm) .
  • FT-IR : Identify sulfonyl S=O stretches (~1290–1350 cm⁻¹) and diazepane N-H bending (~1600 cm⁻¹) .
  • Chromatography :
  • HPLC/GC-MS : Monitor purity (>95%) and detect side products (e.g., incomplete sulfonylation) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfonamide group in this compound under varying pH conditions?

  • Methodological Answer :

  • Acidic Conditions : Protonation of the sulfonamide nitrogen enhances electrophilicity, facilitating nucleophilic attack (e.g., hydrolysis to sulfonic acids). Kinetic studies using UV-Vis spectroscopy at pH 2–4 can quantify degradation rates .
  • Basic Conditions : Deprotonation stabilizes the sulfonamide, reducing reactivity. Controlled alkaline hydrolysis (e.g., NaOH/EtOH) reveals stability thresholds, with LC-MS tracking intermediates .
  • Theoretical Support : DFT calculations (e.g., Gaussian09) model charge distribution and transition states to rationalize experimental observations .

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved for this compound?

  • Methodological Answer :

  • Dose-Response Profiling : Conduct IC₅₀/EC₅₀ assays across cell lines (e.g., HEK293 vs. HeLa) to distinguish selective toxicity .
  • Target Identification : Use pull-down assays with biotinylated analogs or SPR to map binding partners (e.g., kinases, proteases) .
  • Metabolomics : Compare intracellular metabolite changes (via LC-HRMS) to differentiate on-target vs. off-target effects .

Q. What computational approaches optimize the compound’s pharmacokinetic properties (e.g., logP, BBB permeability)?

  • Methodological Answer :

  • QSAR Modeling : Train models on datasets of sulfonamide-diazepane analogs to predict logP (target ~2–3 for CNS penetration) .
  • MD Simulations : Simulate membrane interactions (e.g., POPC bilayers) to assess passive diffusion rates .
  • CYP450 Metabolism Prediction : Tools like StarDrop or ADMET Predictor identify metabolic hotspots (e.g., thiolan ring oxidation) .

Experimental Design & Data Analysis

Q. What strategies mitigate side reactions during diazepane sulfonylation (e.g., over-sulfonation or ring-opening)?

  • Methodological Answer :

  • Temperature Control : Maintain ≤0°C during sulfonyl chloride addition to minimize exothermic side reactions .
  • Stoichiometry : Use a 1.1:1 molar ratio (sulfonyl chloride:diazepane) to limit di-substitution .
  • In Situ Monitoring : ReactIR or TLC (silica, ethyl acetate/hexane) tracks reaction progression .

Q. How should researchers design assays to evaluate the compound’s interaction with G-protein-coupled receptors (GPCRs)?

  • Methodological Answer :

  • Binding Assays : Radioligand displacement (e.g., [³H]-ligand competition) using membrane fractions from GPCR-expressing cells .
  • Functional Assays :
  • cAMP/GTPγS : Measure second messenger changes via ELISA or scintillation counting .
  • β-Arrestin Recruitment : Use BRET/FRET-based biosensors for pathway-specific activity .

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